Cas no 435345-16-7 (1-(2-Methylbenzyl)piperazine Hydrochloride)

1-(2-Methylbenzyl)piperazine Hydrochloride is a synthetic organic compound belonging to the piperazine class, characterized by the presence of a 2-methylbenzyl substituent. This hydrochloride salt form enhances stability and solubility, making it suitable for various research and pharmaceutical applications. The compound exhibits potential as an intermediate in the synthesis of biologically active molecules, particularly in the development of CNS-targeting agents. Its well-defined structure and high purity ensure reproducibility in experimental settings. The methylbenzyl group may influence binding affinity and selectivity in receptor studies. Proper handling and storage under controlled conditions are recommended to maintain its integrity for analytical and developmental use.
1-(2-Methylbenzyl)piperazine Hydrochloride structure
435345-16-7 structure
Product Name:1-(2-Methylbenzyl)piperazine Hydrochloride
CAS No:435345-16-7
MF:C12H19ClN2
MW:226.745661973953
CID:929010
PubChem ID:16187745
Update Time:2025-10-29

1-(2-Methylbenzyl)piperazine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methylbenzyl)piperazine
    • 1-(2-Methylbenzyl)piperazine hydrochloride
    • 1-(2-Methyl-benzyl)-piperazinehydrochloride
    • 1-[(2-Methylphenyl)methyl]piperazine monohydrochloride
    • AKOS015844170
    • CS-0357680
    • DB-300450
    • 1-(2-Methyl-benzyl)-piperazine hydrochloride
    • 1-[(2-methylphenyl)methyl]piperazine;hydrochloride
    • 1-(2-Methyl-benzyl)-piperazine
    • CHEMBL1504319
    • 435345-16-7
    • 1-[(2-Methylphenyl)Methyl]Piperazine Hydrochloride
    • SCHEMBL2924720
    • MLS000856063
    • SMR000282808
    • Piperazine, 1-[(2-methylphenyl)methyl]-
    • 1-(2-Methylbenzyl)piperazine Hydrochloride
    • MDL: MFCD05656270
    • Inchi: 1S/C12H18N2.ClH/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14;/h2-5,13H,6-10H2,1H3;1H
    • InChI Key: ITRVJMRBZMXNQV-UHFFFAOYSA-N
    • SMILES: Cl.N1(CC2C=CC=CC=2C)CCNCC1

Computed Properties

  • Exact Mass: 226.1236763g/mol
  • Monoisotopic Mass: 226.1236763g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • Density: 0.998 g/mL at 25 °C(lit.)
  • Boiling Point: 77-80 °C0.1 mm Hg(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.5430(lit.)

1-(2-Methylbenzyl)piperazine Hydrochloride Security Information

  • WGK Germany:2
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: 26-36/37/39
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

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Additional information on 1-(2-Methylbenzyl)piperazine Hydrochloride

1-(2-Methylbenzyl)piperazine Hydrochloride (CAS No. 435345-16-7): A Comprehensive Overview of Structure, Synthesis, and Applications

1-(2-Methylbenzyl)piperazine Hydrochloride, identified by the CAS No. 435345-16-7, is a chemically versatile compound with a well-defined molecular framework. This molecule belongs to the piperazine class of heterocyclic compounds, characterized by a six-membered ring containing two nitrogen atoms. The substitution pattern on the piperazine ring includes a 2-methylbenzyl group and a hydrochloride salt form, which significantly influences its physicochemical properties and reactivity. The structural features of this compound make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The core structure of 1-(2-Methylbenzyl)piperazine Hydrochloride is derived from the reaction between piperazine and 2-methylbenzaldehyde or its corresponding halogenated derivative. Recent studies have highlighted the importance of optimizing reaction conditions, such as temperature, solvent choice, and catalyst systems, to achieve high yields and stereoselectivity. For instance, a 2023 study published in *Organic Process Research & Development* demonstrated that using a microwave-assisted synthesis under solvent-free conditions significantly enhanced the efficiency of forming the 2-methylbenzyl-piperazine linkage while minimizing side reactions.

In terms of physicochemical properties, this compound exhibits moderate solubility in polar organic solvents such as ethanol and acetonitrile but limited solubility in water due to its hydrophobic aromatic substituent. The hydrochloride salt form stabilizes the molecule by protonating one of the nitrogen atoms in the piperazine ring, reducing its basicity and enhancing crystallinity. These properties are critical for its application as an intermediate in drug discovery programs targeting G protein-coupled receptors (GPCRs) or enzyme inhibitors.

The role of CAS No. 435345-16-7 as a building block has been extensively explored in medicinal chemistry. Piperazine derivatives are known for their pharmacological activity across multiple therapeutic areas, including central nervous system (CNS) modulation and antihypertensive effects. A notable example is its use as a scaffold for developing selective serotonin reuptake inhibitors (SSRIs) or dopamine receptor modulators. In 2024 research from *Journal of Medicinal Chemistry*, scientists reported that derivatives incorporating this core structure showed improved bioavailability compared to traditional piperazine-based drugs due to enhanced lipophilicity.

Synthetic methodologies for this compound have evolved with advances in green chemistry principles. Traditional approaches often involved harsh conditions or toxic reagents; however, modern protocols emphasize atom economy and sustainability. One such method involves palladium-catalyzed cross-coupling reactions between protected piperazines and pre-functionalized benzyl halides under mild conditions. This approach not only improves yield but also reduces environmental impact by minimizing waste generation during large-scale production.

The application potential extends beyond pharmaceuticals into materials science domains where functionalized piperazines contribute to polymer chemistry or surface modification technologies. Researchers at leading institutions have investigated how substituents like the 2-methylbenzyl group can influence intermolecular interactions within polymeric networks—offering insights into designing materials with tailored mechanical or thermal properties.

In analytical chemistry contexts, techniques such as HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry have been employed to characterize impurity profiles during batch processing of this compound. These analyses ensure compliance with Good Manufacturing Practice (GMP) standards when used in regulated industries requiring precise quality control measures.

Ongoing research continues to uncover novel applications for compounds bearing similar structural motifs to CAS No. 435345-16-7 through computational modeling approaches that predict binding affinities against specific biological targets before experimental validation occurs—a strategy increasingly adopted across academic laboratories worldwide aiming at accelerating early-stage drug discovery pipelines.

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